N'-[(E)-2-pyridinylmethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Description
N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide is a complex organic compound that features a pyridine ring, a tetrahydrocarbazole moiety, and a hydrazide linkage
Properties
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-23-15-16-7-5-6-13-22-16)12-14-25-19-10-3-1-8-17(19)18-9-2-4-11-20(18)25/h1,3,5-8,10,13,15H,2,4,9,11-12,14H2,(H,24,26)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGBEFJJOGALQA-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide typically involves the condensation of 2-pyridinecarboxaldehyde with 3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- N-(pyridin-2-yl)imidates
Uniqueness
N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide is unique due to its combination of a pyridine ring and a tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N'-[(E)-2-pyridinylmethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse sources.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydrocarbazole derivatives with pyridine-based aldehydes under controlled conditions. The resulting hydrazide compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Anticancer Activity
Research indicates that derivatives of hydrazides similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : These compounds induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. Studies have shown that hydrazone derivatives can inhibit cell proliferation and induce cell cycle arrest in cancer cells .
- Case Study : A study involving a series of carbazole derivatives demonstrated that certain compounds showed IC50 values in the low micromolar range against lung and colon cancer cells .
Antimicrobial Activity
The compound also displays notable antimicrobial properties:
- Effectiveness : In vitro studies reveal that this compound exhibits activity against a range of bacterial strains including E. coli and C. albicans. The most significant results were observed in biofilm inhibition assays against Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the pyridine moiety is believed to enhance interaction with biological targets due to its ability to participate in hydrogen bonding and π-stacking interactions.
| Structural Component | Biological Activity |
|---|---|
| Pyridine ring | Enhances anticancer activity |
| Tetrahydrocarbazole core | Contributes to cytotoxicity |
| Hydrazide linkage | Increases antimicrobial efficacy |
Toxicity and ADMET Profile
While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile:
- Cytotoxicity : Preliminary cytotoxicity assays indicate that at concentrations below 100 μg/mL, the compound does not significantly affect mammalian cell viability .
- ADMET Properties : The compound shows favorable absorption characteristics with an average permeability through the blood-brain barrier. However, further studies are required to assess its mutagenic potential and hepatotoxicity .
Q & A
What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Level: Basic
Methodological Answer:
The compound is typically synthesized via a condensation reaction between a pyridine-derived aldehyde (e.g., 2-pyridinecarboxaldehyde) and 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. Key parameters include:
- Solvent selection : Ethanol or methanol is preferred to enhance solubility and reaction homogeneity .
- Temperature : Reactions are conducted under reflux (70–80°C) to drive imine (hydrazone) bond formation .
- Catalysis : Acidic conditions (e.g., acetic acid) accelerate the reaction by protonating the carbonyl group of the aldehyde .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via TLC .
How is structural integrity confirmed post-synthesis, and what analytical techniques are most reliable?
Level: Basic
Methodological Answer:
Structural validation requires a multi-technique approach :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., hydrazone NH at δ 10–12 ppm) and confirm aromatic systems .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms hydrazone (C=N stretch at ~1600 cm⁻¹) and carbazole N–H bonds (~3400 cm⁻¹) .
- X-ray Crystallography (if crystals form): Resolves non-planar conformations caused by steric hindrance between the pyridine and carbazole moieties .
How does the hydrazone linkage influence biological activity, and what mechanisms are hypothesized?
Level: Advanced
Methodological Answer:
The hydrazone group (-NH-N=C-) enables dual functionality :
- Chelation : Binds metal ions (e.g., Fe³⁺, Cu²⁺), potentially inhibiting metalloenzymes .
- Hydrogen Bonding : Interacts with biological targets (e.g., kinases, DNA) via NH and pyridine N atoms, modulating activity .
Experimental validation : - Molecular Docking : Predict binding affinity to targets like topoisomerase II or β-amyloid .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition or cytotoxicity studies .
What computational strategies predict interactions with biological targets, and how are they validated?
Level: Advanced
Methodological Answer:
Integrated computational workflows include:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time .
- Pharmacophore Modeling : Identifies critical functional groups (e.g., hydrazone, carbazole) for activity .
Validation : - Compare computational binding energies with experimental IC₅₀ values from enzyme assays .
- Use site-directed mutagenesis to confirm predicted binding residues in target proteins.
How can contradictions in biological activity data between structural analogs be resolved?
Level: Advanced
Methodological Answer:
Structure-Activity Relationship (SAR) studies are critical:
- Synthesize analogs : Vary substituents (e.g., nitro vs. methoxy groups) and compare activities .
- Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Crystallographic Data : Resolve steric or electronic differences impacting target binding (e.g., nitro group orientation in analogs) .
What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) for in vivo studies?
Level: Advanced
Methodological Answer:
Derivatization and formulation approaches :
- Salt Formation : Improve water solubility via hydrochloride or sodium salts .
- Prodrug Design : Mask hydrazone NH with acetyl groups to enhance membrane permeability .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to prolong circulation .
Assessment : - Measure logD (octanol-water distribution) and plasma protein binding rates .
- Conduct pharmacokinetic profiling in rodent models (e.g., Cmax, t½).
How are non-planar conformations and steric effects characterized, and how do they impact reactivity?
Level: Basic
Methodological Answer:
Conformational analysis tools :
- X-ray Crystallography : Reveals dihedral angles between carbazole and pyridine rings .
- DFT Calculations : Predict energy barriers for rotation around the hydrazone bond .
Impact on reactivity : - Steric hindrance reduces nucleophilic attack on the hydrazone C=N bond .
- Non-planarity may limit π-π stacking in solid-state synthesis or crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
